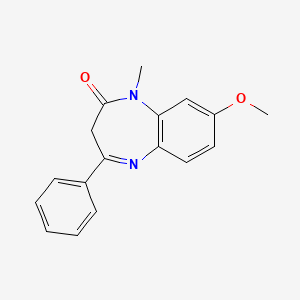
1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a useful research compound. Its molecular formula is C14H21N3O6S and its molecular weight is 359.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.11510657 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents Development
Research has explored the development of various antibacterial agents, focusing on compounds with a structure similar to 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate. For instance, studies have prepared a range of compounds with potential antibacterial activity, highlighting the structural modification processes such as alkylation, acylation, sulfonylation, or addition of isocyanates to piperazine nitrogen to enhance efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Enhancement of Drug Metabolism Understanding
The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to understand its metabolic pathways, identifying the key enzymes involved. This research is critical for developing drugs with improved efficacy and safety profiles, providing insights into how similar compounds, including this compound, could be metabolized in the human body (Hvenegaard et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors
The quest for novel non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of bis(heteroaryl)piperazines, demonstrating the pivotal role of the piperazine scaffold in enhancing the potency of antiretroviral drugs. This research avenue underscores the potential of compounds like this compound in the development of new therapeutic agents for HIV (Romero et al., 1994).
Advanced Materials and Polymer Chemistry
The sulfomethylation of piperazine and various polyazamacrocycles for creating mixed-side-chain macrocyclic chelates showcases the versatility of piperazine derivatives in synthesizing novel materials with potential applications in medicine, industry, and environmental remediation. This research highlights the chemical reactivity of piperazine structures, paving the way for innovative uses of this compound in material science (van Westrenen & Sherry, 1992).
Cancer Research and Therapeutics
Investigations into the synthesis and bioactivity of piperazine derivatives for combating HIV-1 reverse transcriptase have laid the groundwork for exploring these compounds in cancer research. The structural flexibility and functionalization potential of piperazine derivatives make them promising candidates for designing new anticancer drugs, suggesting that similar strategies could be employed to harness the therapeutic potential of this compound in oncology (Romero et al., 1994).
作用機序
将来の方向性
特性
IUPAC Name |
1-ethylsulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.C2H2O4/c1-2-18(16,17)15-9-7-14(8-10-15)11-12-3-5-13-6-4-12;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNUODYNCWTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B5523282.png)

![6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)
